

Application Note & Protocol: Construction of a Dynamic In Vitro Blood-Brain Barrier Model

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The blood-brain barrier (BBB) is a highly selective, semi-permeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1] This barrier is crucial for maintaining brain homeostasis and protecting it from harmful substances.[2] The primary components of the BBB are brain microvascular endothelial cells (BMECs), which are characterized by complex tight junctions, a lack of fenestrations, and low pinocytic activity.[2][3] These cells are in close communication with pericytes and astrocytes, which are essential for the induction and maintenance of the barrier properties.[2][4]

Developing drugs for CNS diseases is challenging due to the BBB's ability to restrict the passage of most therapeutic agents. Therefore, robust in vitro models that accurately mimic the in vivo BBB are essential for screening potential neurotherapeutics and studying disease mechanisms.[5] While static Transwell models are useful, dynamic models that incorporate physiological shear stress by mimicking blood flow offer a more in vivo-like environment.[6][7] These dynamic systems, often utilizing microfluidic technology, have been shown to enhance barrier tightness and better predict in vivo permeability.[8][9]

This document provides a detailed protocol for establishing and characterizing a dynamic, multi-cell type in vitro BBB model using a microfluidic platform.

Components of the Dynamic In Vitro BBB Model

A high-fidelity in vitro BBB model should include the key cellular components of the neurovascular unit to recapitulate the complex cell-cell interactions that maintain barrier function.[3]

- **Brain Microvascular Endothelial Cells (BMECs):** These cells form the core of the barrier, with tight junctions that severely restrict paracellular flux.[1] They can be sourced from primary human or animal tissues, immortalized cell lines (like hCMEC/D3), or derived from human induced pluripotent stem cells (hiPSCs).[1][8]
- **Astrocytes:** These glial cells ensheath the microvessels with their "end-feet" and secrete soluble factors that are critical for inducing and maintaining the tight junction integrity of the BMECs.[1][3]
- **Pericytes:** Embedded within the basement membrane, pericytes share a close physical connection with BMECs and are crucial for vessel stabilization, angiogenesis, and BBB integrity.[2][4]

A triple co-culture model consisting of BMECs, astrocytes, and pericytes is considered a more reliable in vitro BBB model as it results in significantly higher Transendothelial Electrical Resistance (TEER) and lower permeability compared to monoculture or simpler co-culture systems.[2]

Dynamic Culture Systems: Microfluidics

Dynamic models utilize microporous hollow fibers or microfluidic devices to culture cells under continuous medium perfusion, which simulates the shear stress exerted by blood flow in vivo. [6] This mechanical stimulation is a key factor in promoting a more physiological BBB phenotype, including enhanced tight junction expression and lower permeability.[4][9]

Microfluidic "BBB-on-a-chip" platforms allow for the co-culture of different cell types in separate but adjacent channels, separated by a porous membrane, mimicking the anatomical structure of the neurovascular unit.[8][10]

Experimental Workflow

The overall process for building and validating a dynamic in vitro BBB model involves several key stages, from initial cell culture to final barrier function assessment.

Caption: Experimental workflow for dynamic in vitro BBB model.

Experimental Protocols

Protocol 1: Cell Culture and Maintenance

This protocol outlines the basic culture of the three primary cell types. Use cell-specific media and follow standard aseptic cell culture techniques.

A. Brain Microvascular Endothelial Cells (BMECs)

- Culture hiPSC-derived BMECs or immortalized lines (e.g., hCMEC/D3) in T75 flasks coated with a suitable extracellular matrix (e.g., Collagen IV and Fibronectin).
- Use endothelial cell medium supplemented with required growth factors.
- Incubate at 37°C, 5% CO₂.
- Passage cells when they reach 80-90% confluency. Low passage numbers are recommended for maintaining BBB characteristics.^[6]

B. Human Astrocytes

- Culture primary human astrocytes or an immortalized cell line in T75 flasks.
- Use astrocyte-specific medium.
- Incubate at 37°C, 5% CO₂.
- Passage cells at 80-90% confluency.

C. Human Pericytes

- Culture primary human brain vascular pericytes in T75 flasks.
- Use pericyte-specific medium.

- Incubate at 37°C, 5% CO₂.
- Passage cells at 80-90% confluency.

Protocol 2: Construction of a Microfluidic BBB Model

This protocol is a general guideline for seeding cells into a two-channel microfluidic device with a porous membrane separating the channels.

- Device Preparation:
 - Sterilize the microfluidic device according to the manufacturer's instructions (e.g., ethanol wash, UV exposure).
 - Coat both sides of the porous membrane by perfusing an extracellular matrix solution (e.g., 50 µg/mL collagen type IV and 20 µg/mL fibronectin in PBS) through the channels and incubating for 2-4 hours at 37°C.
 - Rinse channels with pre-warmed cell culture medium.
- Seeding Astrocytes and Pericytes (Abluminal/Brain Side):
 - Prepare a co-culture cell suspension of astrocytes and pericytes (e.g., at a 1:1 ratio) at a high concentration (e.g., 5-10 x 10⁶ cells/mL) in astrocyte medium.
 - Inject the cell suspension into the bottom ('brain') channel of the device.
 - Invert the device and incubate for 2-4 hours at 37°C to allow cells to attach to the underside of the membrane.
 - After attachment, place the device upright and perfuse with fresh astrocyte medium. Culture for 24-48 hours.
- Seeding BMECs (Luminal/Blood Side):
 - Prepare a suspension of BMECs at a high concentration (e.g., 10-15 x 10⁶ cells/mL) in endothelial cell medium.

- Inject the BMEC suspension into the top ('vascular') channel.
- Incubate for 4-6 hours at 37°C to allow for a confluent monolayer to form on the top side of the membrane.
- After attachment, begin gentle perfusion of fresh endothelial medium through the top channel.
- Initiating Dynamic Flow:
 - After establishing the co-culture under static or very low flow conditions for 24 hours, connect the device to a perfusion system (e.g., syringe pump).
 - Initiate a low level of laminar flow in the luminal channel to induce a physiological shear stress (e.g., 1-5 dynes/cm²).[\[6\]](#)
 - Maintain the culture under continuous flow for 3-5 days to allow the barrier to mature. Monitor barrier integrity daily using TEER measurements.

Protocol 3: Barrier Integrity Assessment - Transendothelial Electrical Resistance (TEER)

TEER is a reliable, non-invasive method to quantify the integrity of the tight junction dynamics in the endothelial monolayer.[\[11\]](#) Higher TEER values correlate with a tighter barrier.

- Equipment: Use an epithelial voltohmmeter with compatible electrodes for your microfluidic device. Many modern "organ-on-a-chip" platforms have integrated electrodes for real-time monitoring.[\[10\]](#)
- Measurement:
 - Ensure the electrodes are sterilized (e.g., with 70% ethanol) and rinsed with sterile saline or culture medium.
 - Place the electrodes in the luminal and abluminal channels of the device.
 - Record the resistance reading (in Ohms, Ω).

- Measure the resistance of a cell-free device filled with medium to determine the background resistance.
- Calculation:
 - Subtract the background resistance from the resistance of the cell-covered device.
 - Multiply the result by the surface area of the membrane (in cm^2) to obtain the final TEER value ($\Omega \cdot \text{cm}^2$).
 - $\text{TEER } (\Omega \cdot \text{cm}^2) = (R_{\text{total}} - R_{\text{blank}}) * \text{Area } (\text{cm}^2)$
- Monitoring: Perform daily TEER measurements. A stable and high TEER value (ideally $>500 \Omega \cdot \text{cm}^2$, with some models reporting values over $2000 \Omega \cdot \text{cm}^2$) indicates a mature and intact barrier.[8]

Protocol 4: Permeability Assay

This assay measures the flux of a tracer molecule across the BBB model to determine its permeability coefficient (P_{app}).

- Select Tracers: Use fluorescently-labeled, membrane-impermeable molecules of different sizes, such as Sodium Fluorescein (376 Da) or FITC-dextran (4-70 kDa).[8]
- Procedure:
 - Once the TEER value has peaked and stabilized, replace the medium in the luminal channel with medium containing the tracer molecule at a known concentration (C_{donor}).
 - At specific time points (e.g., 30, 60, 90, 120 minutes), collect samples from the abluminal channel (C_{receiver}).
 - Replace the collected volume with fresh medium to maintain a constant volume.
- Quantification: Measure the fluorescence intensity of the collected samples using a plate reader and calculate the concentration of the tracer that has crossed the barrier.
- Calculation of Apparent Permeability (P_{app}):

- Calculate the rate of tracer flux (dQ/dt).
- Use the following formula: $P_{app} \text{ (cm/s)} = (dQ/dt) / (A * C_{\text{donor}})$
- Where:
 - dQ/dt is the flux of the tracer across the barrier (mol/s).
 - A is the surface area of the membrane (cm²).
 - C_{donor} is the initial concentration in the donor (luminal) chamber (mol/cm³).

Protocol 5: Immunofluorescence Staining of Tight Junction Proteins

This method visualizes the expression and localization of key tight junction proteins (e.g., Claudin-5, Occludin, ZO-1) to confirm the formation of a continuous barrier.

- Fixation: At the end of the experiment, fix the cells in the device by perfusing with 4% paraformaldehyde (PFA) for 15 minutes.
- Permeabilization: Perfuse with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.
- Blocking: Perfuse with a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour.
- Primary Antibody Incubation: Perfuse the channel with a solution containing the primary antibody against a tight junction protein (e.g., rabbit anti-Claudin-5) and incubate overnight at 4°C.
- Washing: Perfuse with PBS to wash away unbound primary antibody.
- Secondary Antibody Incubation: Perfuse with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI). Incubate for 1-2 hours at room temperature, protected from light.
- Final Wash: Perfuse with PBS to remove unbound secondary antibody.

- **Imaging:** Image the cells directly within the microfluidic device using a confocal microscope. Look for continuous, sharp lines of fluorescence at the cell-cell borders, which indicate well-formed tight junctions.

Data Presentation and Interpretation

Quantitative data from model characterization should be summarized for clear comparison.

Table 1: Representative Barrier Integrity Data for Dynamic In Vitro BBB Models

Parameter	Cell Source	Model Type	Typical TEER ($\Omega\cdot\text{cm}^2$)	Papp (Sodium Fluorescein) (cm/s)	Reference
TEER	hiPSC-derived BMECs + Rat Astrocytes	Microfluidic	> 2000	N/A	[8]
TEER	hCMEC/D3 + Human Astrocytes	Microfluidic	~150-300	$\sim 4.5 \times 10^{-6}$	[3][5]
TEER	Mouse Primary ECs + Astrocytes	Co-culture	~100-300 (up to 800 reported)	$\sim 4.5 \times 10^{-6}$	[5]
Permeability	Caco-2 (Intestinal Model Control)	Transwell	> 200	High: Propranolol ($\sim 20 \times 10^{-6}$)	[12]
Permeability	Caco-2 (Intestinal Model Control)	Transwell	> 200	Low: Ranitidine ($\sim 0.5 \times 10^{-6}$)	[12]

Note: TEER and Papp values can vary significantly based on cell type, passage number, co-culture conditions, and specific microfluidic device design.[11][13]

Cellular Interactions and Signaling Pathways

The integrity of the BBB is not solely a physical barrier but is dynamically regulated by complex signaling between the cells of the neurovascular unit. Astrocytes and pericytes release a variety of factors that influence the endothelial cells to maintain the barrier phenotype.

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